molecular formula C32H58N2O4 B14477636 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one CAS No. 65474-86-4

1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one

Cat. No.: B14477636
CAS No.: 65474-86-4
M. Wt: 534.8 g/mol
InChI Key: LURKJYVCHHWCGO-UHFFFAOYSA-N
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Description

1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one is a complex organic compound featuring a nitro group, a long alkyl chain, and an oxazole ring

Preparation Methods

The synthesis of 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the nitro group and the long alkyl chains. Common reagents used in these reactions include nitrating agents, alkyl halides, and base catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The long alkyl chains can undergo substitution reactions with halogens or other functional groups.

    Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles. Common reagents and conditions for these reactions include hydrogen gas, halogens, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism by which 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one exerts its effects involves its interaction with molecular targets. The nitro group and oxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, affecting their activity. The long alkyl chains can also influence the compound’s solubility and membrane permeability, impacting its overall bioavailability and efficacy.

Comparison with Similar Compounds

1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one can be compared with other similar compounds, such as:

    Oxazole derivatives: These compounds share the oxazole ring but may have different substituents, affecting their chemical and biological properties.

    Nitroalkanes: Compounds with nitro groups and alkyl chains, but lacking the oxazole ring, which influences their reactivity and applications.

    Long-chain ketones: Compounds with long alkyl chains and a ketone group, but without the nitro or oxazole functionalities.

The uniqueness of this compound lies in its combination of a nitro group, oxazole ring, and long alkyl chains, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

65474-86-4

Molecular Formula

C32H58N2O4

Molecular Weight

534.8 g/mol

IUPAC Name

1-(4-nitro-5-tetradecyl-1,2-oxazol-3-yl)pentadecan-1-one

InChI

InChI=1S/C32H58N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(35)31-32(34(36)37)30(38-33-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

LURKJYVCHHWCGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C(=NO1)C(=O)CCCCCCCCCCCCCC)[N+](=O)[O-]

Origin of Product

United States

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